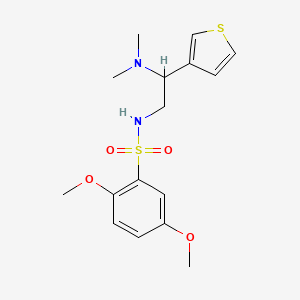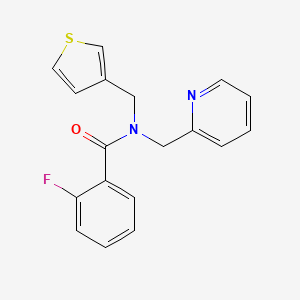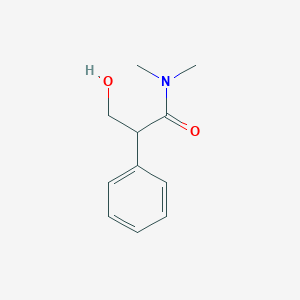
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high overall yield . Similarly, "N-phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide, indicating the versatility of acetamide derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structures of synthesized acetamide derivatives are typically confirmed using spectroscopic techniques such as NMR, IR, and MS, along with elemental analysis. For example, the crystal structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined using X-ray diffraction, showcasing the precise arrangement of atoms within the molecule . These structural analyses are crucial for understanding the molecular geometry and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, depending on their functional groups and substituents. The papers provided do not detail specific reactions for "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide," but they do discuss the synthesis and characterization of related molecules, which can provide insights into potential reactivity patterns. For instance, the presence of chloro and trifluoromethyl groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of electronegative substituents such as chloro and trifluoromethyl groups can affect properties like solubility, melting point, and reactivity. The vibrational spectroscopic signatures of similar molecules have been studied to understand the effect of rehybridization and hyperconjugation on their properties . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be investigated to predict the biological behavior of these compounds .
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, which share a portion of the molecular structure with the specified compound, are widely studied for their metabolism in both human and rat liver microsomes. This research is crucial for understanding the carcinogenic potential of these herbicides and their metabolites, as well as the metabolic pathways involved. The studies highlight the role of specific cytochrome P450 isoforms in metabolizing these compounds, providing insights into human and environmental safety assessments (Coleman et al., 2000).
Synthesis and Biological Evaluation
Compounds structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide have been synthesized and evaluated for their biological activities, including anticancer and anticonvulsant effects. These studies involve the synthesis of novel derivatives and their subsequent pharmacological evaluation, showcasing the potential therapeutic applications of such compounds. For instance, the synthesis and evaluation of thiazole derivatives demonstrate the methodological advancements in developing compounds with potential anticancer activity (Evren et al., 2019).
Antiviral and Antibacterial Activity
Research on compounds with similar structures has also explored their antiviral and antibacterial activities. These studies provide a foundation for the development of new therapeutic agents against various microbial and viral pathogens. The investigation of vibrational spectroscopic signatures and the effect of rehybridization on molecular stability contribute to understanding the interaction mechanisms with biological targets, thus aiding in the design of more effective antiviral and antibacterial agents (Jenepha Mary et al., 2022).
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3OS/c1-8-4-13(20-7-19-8)23-6-12(22)21-11-5-9(14(16,17)18)2-3-10(11)15/h2-5,7H,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMFTBCVTSSBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)
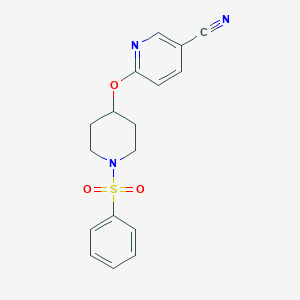
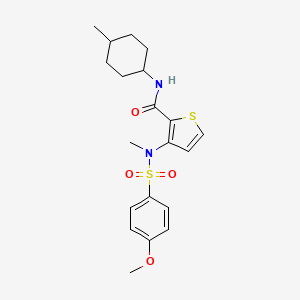
![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)
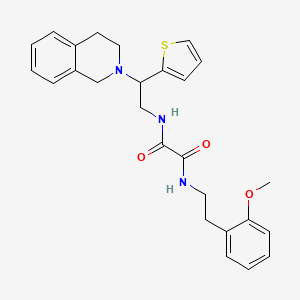

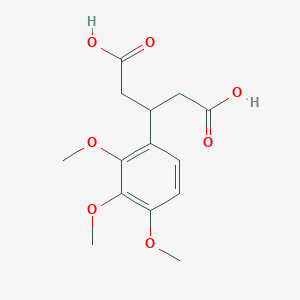
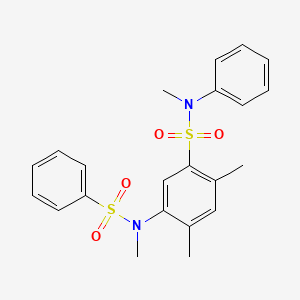
![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)
![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)
